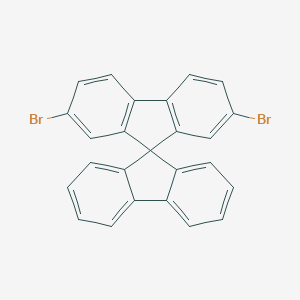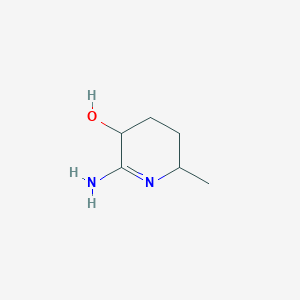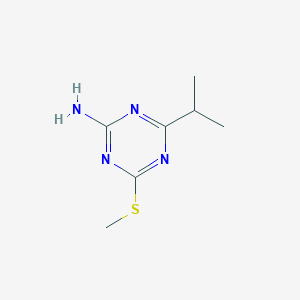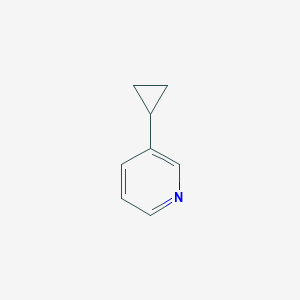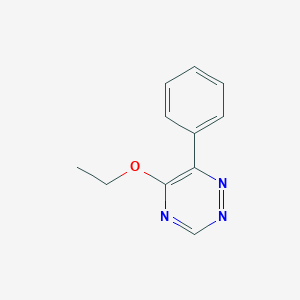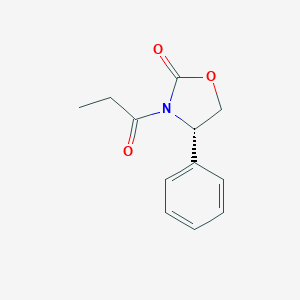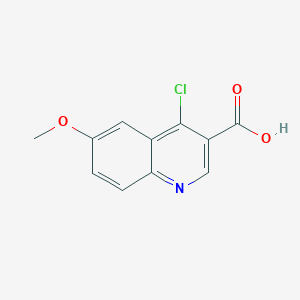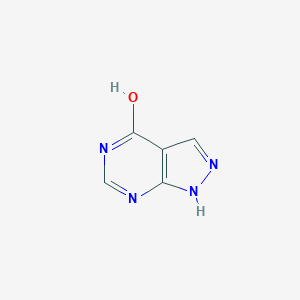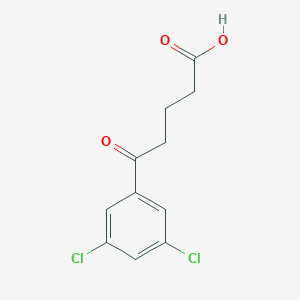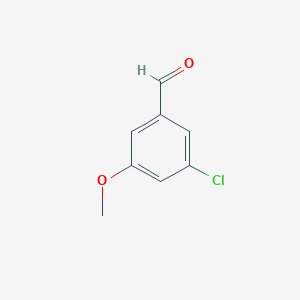![molecular formula C9H10N2OS B070805 2-(2-Aminobenzo[d]thiazol-4-yl)ethanol CAS No. 171874-50-3](/img/structure/B70805.png)
2-(2-Aminobenzo[d]thiazol-4-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Aminobenzo[d]thiazol-4-yl)ethanol is a chemical compound that has gained significant importance in scientific research due to its potential applications in various fields. This compound is also known as ABTE, and it is a heterocyclic organic compound that contains a benzothiazole ring and an amino group. ABTE has been extensively studied for its biological and chemical properties, and it has shown promising results in various research studies.
Mecanismo De Acción
The mechanism of action of ABTE is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. ABTE has been shown to inhibit the activity of tyrosine kinases, which are involved in the regulation of cell growth and differentiation. It has also been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Efectos Bioquímicos Y Fisiológicos
ABTE has been reported to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. ABTE has also been reported to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, ABTE has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ABTE has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. ABTE is also soluble in water and organic solvents, making it easy to prepare solutions of different concentrations. However, one of the limitations of ABTE is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on ABTE. One potential area of research is the development of ABTE-based drugs for the treatment of various diseases. Another area of research is the investigation of the mechanism of action of ABTE, which could lead to the development of more potent and selective inhibitors. Additionally, the potential toxicity of ABTE needs to be further investigated to determine its safety for use in humans.
Conclusion:
In conclusion, 2-(2-Aminobenzo[d]thiazol-4-yl)ethanol is a promising compound that has shown potential applications in various fields. Its synthesis is relatively simple, and it has been extensively studied for its biological and chemical properties. ABTE has been reported to exhibit anticancer, antiviral, and antibacterial activities, as well as neuroprotective and antioxidant properties. Future research on ABTE could lead to the development of new drugs for the treatment of various diseases.
Métodos De Síntesis
The synthesis of ABTE involves the reaction of 2-aminobenzo[d]thiazole with ethylene oxide in the presence of a catalyst. The reaction takes place under mild conditions, and the yield of the product is high. The purity of the synthesized ABTE can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
ABTE has been widely used in scientific research due to its potential applications in various fields. One of the significant applications of ABTE is in the field of medicinal chemistry, where it has shown promising results as a potential drug candidate. ABTE has been reported to exhibit anticancer, antiviral, and antibacterial activities. It has also been shown to have neuroprotective and antioxidant properties.
Propiedades
Número CAS |
171874-50-3 |
|---|---|
Nombre del producto |
2-(2-Aminobenzo[d]thiazol-4-yl)ethanol |
Fórmula molecular |
C9H10N2OS |
Peso molecular |
194.26 g/mol |
Nombre IUPAC |
2-(2-amino-1,3-benzothiazol-4-yl)ethanol |
InChI |
InChI=1S/C9H10N2OS/c10-9-11-8-6(4-5-12)2-1-3-7(8)13-9/h1-3,12H,4-5H2,(H2,10,11) |
Clave InChI |
FXJXVIHURMNPDR-UHFFFAOYSA-N |
SMILES |
C1=CC(=C2C(=C1)SC(=N2)N)CCO |
SMILES canónico |
C1=CC(=C2C(=C1)SC(=N2)N)CCO |
Sinónimos |
4-Benzothiazoleethanol,2-amino-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[Bis(cyanomethyl)amino]propanoic acid](/img/structure/B70724.png)
